molecular formula C7H14N2O2S B2990031 [(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide CAS No. 2402789-57-3

[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide

Cat. No.: B2990031
CAS No.: 2402789-57-3
M. Wt: 190.26
InChI Key: AWKNUZWADZSBKB-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide is a high-purity chemical compound intended for research and development purposes. This structured molecule features a bridged azabicyclic scaffold, a motif of significant interest in medicinal chemistry due to its potential to confer conformational restraint and improve binding affinity in biologically active compounds . While specific studies on this exact molecule are not readily available, research on similar azabicycloalkane sulfonamide derivatives has demonstrated their value as potent, systemically available inhibitors of biological targets such as N-acylethanolamine acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . The methanesulfonamide group is a key pharmacophore in many active compounds. Researchers are exploring this and related chemical structures as valuable tools in pharmacological studies, particularly in the field of inflammation and central nervous system (CNS) disorders. The stereospecific configuration of the molecule is critical for its interaction with chiral biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the specific properties and activity of this compound.

Properties

IUPAC Name

[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c8-12(10,11)4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-4H2,(H2,8,10,11)/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKNUZWADZSBKB-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 174.27 g/mol
  • Purity : ≥95% .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against various cancer cell lines. The compound was tested against several human cancer cell lines including:

  • A549 (lung cancer)
  • LoVo (colorectal cancer)
  • MCF-7 (breast cancer)
  • MV4-11 (acute myeloid leukemia)

In vitro assays such as the MTT and sulforhodamine B (SRB) assays were employed to evaluate cell viability after treatment with the compound at varying concentrations (100–0.1 µg/mL). The results indicated that certain derivatives showed promising IC50 values, suggesting their potential as anticancer agents .

Cell LineIC50 (µg/mL)Selectivity Index
A549255
LoVo304
MCF-7206
MV4-11157

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of critical cellular pathways associated with tumor growth and survival. The compound's ability to interact with specific protein targets within cancer cells has been suggested as a key factor in its efficacy .

Case Studies

  • Case Study on MV4-11 Cell Line :
    • A study noted that the compound significantly inhibited cell proliferation in the MV4-11 leukemia cell line at concentrations as low as 15 µg/mL, with a selectivity index indicating lower toxicity to normal fibroblasts compared to cancer cells .
  • Comparative Analysis with Cisplatin :
    • In comparative studies, this compound showed similar or improved activity compared to cisplatin in certain cell lines, highlighting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Structural Analogues in the 2-Azabicyclo[2.2.1]heptane Family

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (IC₅₀) Reference
[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide C₇H₁₄N₂O₂S 190.27 Sulfonamide at 3-position, (1R,3S,4S) Not reported
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane derivative [32] Not specified Not specified (1S,3S,4R) configuration 77.57 µM
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane derivative [33] Not specified Not specified Expanded bicyclo[3.2.1]octane scaffold 6.25 µM

Key Observations :

  • Ring Size and Activity : The expansion from a bicyclo[2.2.1]heptane ([32]) to a bicyclo[3.2.1]octane ([33]) scaffold dramatically improves activity, reducing IC₅₀ from 77.57 µM to 6.25 µM . This suggests that increased ring flexibility or altered spatial arrangement enhances target binding.
  • Stereochemistry : The (1R,3S,4S) configuration in the target compound is synthetically challenging to isolate, with low enantiomeric excess (4% ee) achieved in early attempts .

Sulfonamide and Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate C₇H₁₄N₂O₄S 222.259 Carboxamide + methanesulfonate, 3 stereocenters
(3R,4S)-1-Azabicyclo[2.2.1]hept-3-yl methanol C₇H₁₃NO 128 (MH⁺) Hydroxymethyl substituent

Key Observations :

  • Substituent Effects : The hydroxymethyl derivative (from ) lacks the sulfonamide’s hydrogen-bonding capacity, likely reducing its bioactivity in enzyme-targeted applications.

Q & A

Q. Basic

  • X-ray crystallography : Gold standard for unambiguous stereochemical determination, as applied to correct misassigned exo-(1S,3S,4R) configurations .
  • Chiral HPLC : Used to resolve enantiomers (e.g., 4% ee for (1R,3S,4S)-enantiomer) and validate enantiopurity (>95% ee post-purification) .
  • Polarimetry : Confirms optical rotation consistency with literature data, supporting HPLC findings .

How does the bicyclic framework influence antiproliferative activity?

Advanced
Structural modifications to the bicyclic core significantly affect bioactivity. For example:

Compound FrameworkIC₅₀ (µM)Reference
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane77.57
(1S,4S,5R)-2-azabicyclo[3.2.1]octane6.25
The addition of a tropane-like octane ring enhances activity 12-fold, likely due to improved target binding or metabolic stability.

What are key challenges in achieving high enantiomeric excess (ee) during synthesis?

Q. Advanced

  • Chiral induction limitations : Reactions with nitromethane show mediocre ee (e.g., 4% with BINAP ligands) due to competing steric and electronic factors .
  • Epimerization risks : Acidic or basic conditions may racemize stereocenters, necessitating mild reaction protocols .
  • Purification bottlenecks : Low ee in crude products requires advanced chiral separation techniques (e.g., preparative HPLC) .

How can structural contradictions in literature data be resolved?

Q. Advanced

  • Cross-validation : Compare NMR, X-ray, and HPLC data across studies. For example, early misassignments of bicyclo[3.2.1]octane derivatives were corrected by reanalyzing crystallographic data .
  • Synthetic replication : Reproduce key reactions (e.g., cycloadditions) using reported conditions to verify stereochemical outcomes .

What role does the sulfonamide group play in biological activity?

Advanced
The sulfonamide moiety enhances target binding via hydrogen bonding and electrostatic interactions. In antiproliferative derivatives, replacing sulfonamide with bulkier groups (e.g., biaryl systems) reduces activity, suggesting its role in stabilizing enzyme-inhibitor complexes .

Are there computational models predicting the compound’s pharmacokinetic properties?

Advanced
While specific models for this compound are lacking, analogues with similar bicyclic scaffolds show:

  • LogP : ~1.5–2.5 (moderate lipophilicity) .
  • Metabolic stability : Resistance to CYP450 oxidation due to rigid bicyclic structure .
    In silico tools like molecular docking could optimize substituents for enhanced blood-brain barrier permeability .

How do substituents on the bicyclic core affect solubility and formulation?

Q. Basic

  • Hydrophilic groups (e.g., hydroxyls): Improve aqueous solubility but may reduce membrane permeability.
  • Halogenation (e.g., bromine in ledipasvir analogues): Enhances crystallinity but complicates synthetic routes .
    Formulation strategies include salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation .

What are unresolved research gaps in the compound’s mechanism of action?

Q. Advanced

  • Target identification : While antiproliferative activity is documented, specific molecular targets (e.g., kinases, GPCRs) remain unconfirmed .
  • Resistance mechanisms : No data on long-term efficacy in resistant cancer cell lines.
  • In vivo toxicity : Limited pharmacokinetic studies in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.